![molecular formula C13H21NOS B2371950 シクロブチル((1R,5S)-3-(メチルチオ)-8-アザビシクロ[3.2.1]オクタン-8-イル)メタノン CAS No. 1705829-24-8](/img/structure/B2371950.png)

シクロブチル((1R,5S)-3-(メチルチオ)-8-アザビシクロ[3.2.1]オクタン-8-イル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

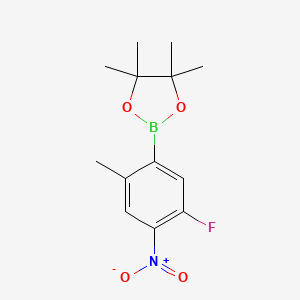

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a cyclobutyl group attached to a bicyclic structure containing nitrogen and sulfur atoms

科学的研究の応用

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用機序

Target of Action

The primary targets of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as 8-cyclobutanecarbonyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane, are Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling (IC 50 = 0.6 µM) with greater than 100-fold selectivity against JAK2-mediated cytokine (e.g., TPO) signaling in human whole blood-based assays . This indicates that it affects the IL-6 signaling pathway, which plays a crucial role in the immune response.

Pharmacokinetics

The compound is orally bioavailable , indicating that it can be absorbed through the digestive system and reach systemic circulation.

Result of Action

Oral administration of the compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model . Significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change was observed in adjuvant-induced disease in rats .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the methylthio group, and the construction of the azabicyclo[3.2.1]octane framework. Common reagents used in these reactions include cyclobutyl halides, thiols, and nitrogen-containing bicyclic intermediates. Reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.

化学反応の分析

Types of Reactions

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The cyclobutyl group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclobutyl derivatives, depending on the specific reaction and conditions used.

類似化合物との比較

Similar Compounds

Cyclobutylmethanone: Lacks the bicyclic structure and methylthio group, making it less complex and potentially less versatile.

(1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octane: Similar bicyclic structure but without the cyclobutyl group, affecting its reactivity and applications.

Cyclobutyl((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone: Contains a hydroxyl group instead of a methylthio group, leading to different chemical properties and reactivity.

Uniqueness

Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its combination of a cyclobutyl group, a methylthio group, and a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

特性

IUPAC Name |

cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPMMMLFFPHQKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC2CCC(C1)N2C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(tert-butyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2371867.png)

![5-benzyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2371869.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)

![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)

![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)

![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)